Defined (S)-Stereochemistry vs. Racemate: Single Enantiomer for Asymmetric Synthesis
The target compound is assigned as the (S)-enantiomer (CAS 1354001-83-4) with a defined stereochemical configuration . In contrast, the racemic form (CAS 1353970-18-9) is an undefined 1:1 mixture of (S) and (R) enantiomers . This stereochemical identity is critical: the racemate lacks net optical rotation and can lead to unpredictable biological outcomes.
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1354001-83-4 |
| Comparator Or Baseline | Racemate, CAS 1353970-18-9; 1:1 mixture of enantiomers |
| Quantified Difference | Single enantiomer (defined stereochemistry) vs. racemic mixture (undefined stereochemistry) |
| Conditions | CAS registry specification and vendor labeling |
Why This Matters
For asymmetric synthesis and chiral drug discovery, defined stereochemistry is essential for consistent structure-activity relationships and regulatory compliance.
